2-Tert-butoxy-5-hydroxybenzamide
Description
Contextualizing 2-Tert-butoxy-5-hydroxybenzamide within the Landscape of Hydroxybenzamide and Salicylamide (B354443) Chemistry
This compound belongs to the broader classes of hydroxybenzamides and salicylamides, compounds characterized by a hydroxyl group and an amide group attached to a benzene (B151609) ring. Salicylamide, or 2-hydroxybenzamide, is the simplest member of this family and has been recognized for its analgesic and antipyretic properties. mdpi.comnih.gov The position of the hydroxyl and amide groups on the aromatic ring is crucial for the compound's chemical properties and biological activity.
The introduction of a tert-butoxy (B1229062) group at the 2-position and a hydroxyl group at the 5-position creates a unique substitution pattern that influences the molecule's electronic and steric properties. The bulky tert-butoxy group can provide steric hindrance, potentially influencing the molecule's interaction with biological targets and protecting adjacent functional groups from metabolic degradation. nih.gov This strategic placement of substituents distinguishes this compound from more common isomers like 4-hydroxybenzamide, which has been studied for its role in supramolecular chemistry and as a coformer in pharmaceutical cocrystals. tandfonline.com The chemistry of these related compounds provides a framework for understanding the potential reactivity and applications of the this compound scaffold.
While direct research on this compound is limited, a plausible synthetic route can be proposed based on established chemical transformations. A potential starting material is 5-tert-Butyl-2-hydroxybenzaldehyde. nih.govsigmaaldrich.com This commercially available compound could undergo oxidation of the aldehyde group to a carboxylic acid, followed by amidation to yield the corresponding benzamide (B126). The tert-butyl group could then be hydroxylated, or a different starting material with the desired hydroxyl group already in place could be utilized. Another approach could involve the use of protecting groups to selectively introduce the tert-butoxy and amide functionalities onto a pre-hydroxylated benzene ring. google.com
Significance of the this compound Scaffold for Derivative Synthesis and Structure-Activity Studies
The this compound scaffold is of significant interest for the synthesis of new derivatives and for conducting structure-activity relationship (SAR) studies. Benzamide derivatives, in general, are recognized as useful building blocks in organic synthesis due to the stability of the amide bond and the ease of introducing various substituents. mdpi.com This allows for a detailed analysis of how structural modifications impact biological activity.
The presence of both a hydroxyl and a tert-butoxy group on the this compound core offers multiple points for chemical modification. The hydroxyl group can be a key site for hydrogen bonding interactions with biological targets and can be derivatized to form ethers or esters. The bulky tert-butoxy group is a common motif in drug design, often used to enhance metabolic stability and modulate lipophilicity. nih.gov SAR studies on related salicylamide derivatives have shown that modifications to the hydroxyl and amide groups, as well as substitutions on the phenyl ring, can significantly influence their biological activity, including their potential as neuroleptic agents and antiviral inhibitors. mdpi.comnih.gov
For instance, studies on salicylamide neuroleptic agents have indicated that the electronic nature of substituents at the 3-position and the steric properties of groups replacing the salicyl hydroxyl hydrogen are critical for their in vitro activity. mdpi.com Similarly, research on salicylamide derivatives as inhibitors of human adenovirus infection has demonstrated that a diverse range of substitutions can lead to compounds with potent antiviral activity. nih.gov The this compound scaffold provides a platform to explore these structure-activity relationships further, potentially leading to the discovery of novel therapeutic agents.
Below is an interactive data table summarizing the properties of related benzamide compounds, which can serve as a reference for predicting the characteristics of this compound and its derivatives.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Salicylamide | C₇H₇NO₂ | 137.14 | 2-hydroxybenzamide |
| 4-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | 4-hydroxybenzamide |
| 5-tert-Butyl-2-hydroxybenzaldehyde | C₁₁H₁₄O₂ | 178.23 | Aldehyde precursor |
| 5-tert-Butyl-2-hydroxy-N-methylbenzamide | C₁₂H₁₇NO₃ | 223.27 | N-methylated derivative |
Historical Development and Emerging Research Trajectories of Related Benzamide Structures
The study of benzamide derivatives has a rich history in medicinal chemistry. The simple benzamide structure has been a "privileged scaffold," meaning it is a molecular framework that is able to bind to multiple biological targets. This has led to the development of a wide range of drugs with diverse therapeutic applications, including antipsychotics, anti-inflammatories, and anticancer agents. nih.govnih.gov
Historically, research focused on simple substitutions to the benzamide core. However, with advancements in synthetic chemistry and a deeper understanding of drug-receptor interactions, more complex and highly functionalized benzamide derivatives are being designed. The focus has shifted towards creating multi-targeted compounds that can address complex diseases like Alzheimer's by simultaneously inhibiting multiple enzymes. mdpi.com
Emerging research trajectories for benzamide structures include the development of compounds that can overcome drug resistance in cancer cells and the exploration of novel biological targets. nih.gov The synthesis of benzamide derivatives with specific three-dimensional conformations is also a growing area of interest, as this can lead to improved selectivity and potency. The this compound scaffold, with its specific substitution pattern, fits well within these emerging trends. Its potential for generating a library of diverse derivatives makes it a promising candidate for future drug discovery programs. The ongoing exploration of benzamide chemistry continues to yield compounds with significant biological activities, highlighting the enduring importance of this chemical class in the development of new medicines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-4-7(13)6-8(9)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
XQGUCKXRQANDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Transformations of 2 Tert Butoxy 5 Hydroxybenzamide
Established Synthetic Pathways for 2-Hydroxybenzamide Derivatives and Analogues
The synthesis of 2-hydroxybenzamide derivatives, which serve as foundational structures for more complex molecules like 2-tert-butoxy-5-hydroxybenzamide, relies on several well-established methodologies. These approaches include direct modifications of hydroxybenzoic acids, the use of protecting groups to control reactivity, and condensation reactions to form the crucial amide bond.
Direct Amidation and Esterification Approaches Utilizing Hydroxybenzoic Acid Precursors
Direct amidation and esterification of hydroxybenzoic acids are fundamental approaches to constructing 2-hydroxybenzamide derivatives. 4college.co.ukgoogle.comresearchgate.netuhamka.ac.id 2-Hydroxybenzoic acid, also known as salicylic (B10762653) acid, possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, allowing for two distinct pathways of esterification. 4college.co.uk The carboxyl group can react with an alcohol to form an ester, or the hydroxyl group can react with a carboxylic acid. 4college.co.uk This dual reactivity necessitates careful control of reaction conditions to achieve the desired product.
Direct amidation of carboxylic acids with amines to form amides is a common transformation. However, the direct thermal condensation of carboxylic acids and amines often requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.comencyclopedia.pub To circumvent these harsh conditions, various catalytic methods have been developed. Boric acid has emerged as a green and inexpensive catalyst for direct amidation, proving effective for a wide range of substrates, including those with stereogenic centers. orgsyn.org Other catalysts, such as those based on phosphorus and silicon, have also been employed. encyclopedia.pub For instance, tris(o-phenylenedioxy)cyclotriphosphazene (TAP) can act as a pre-catalyst for the direct amidation of aromatic carboxylic acids and amines. mdpi.com
Esterification of hydroxybenzoic acids can be achieved by reacting them with a halogenated compound in the presence of a non-quaternizable tertiary amine in a homogeneous liquid phase. google.com This method helps to minimize side reactions, such as the O-alkylation of the phenolic hydroxyl group. google.com Various catalysts, including heterogeneous catalysts like γ-Al2O3/SO4, have been studied to improve the efficiency of esterification reactions. researchgate.netuhamka.ac.id
Table 1: Comparison of Direct Amidation and Esterification Approaches
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thermal Amidation | Carboxylic acid, Amine | High temperature (>160°C) | Simple, no catalyst required | Harsh conditions, potential for degradation acsgcipr.org |
| Boric Acid Catalyzed Amidation | Carboxylic acid, Amine, Boric acid | Milder temperatures | Green catalyst, good for sensitive substrates orgsyn.org | May require co-catalysts for some reactions orgsyn.org |
| Esterification with Halogenated Compounds | Hydroxybenzoic acid, Halogenated derivative, Tertiary amine | Homogeneous liquid phase | Minimizes side reactions google.com | Use of halogenated compounds |
| Heterogeneous Catalyzed Esterification | Hydroxybenzoic acid, Alcohol, γ-Al2O3/SO4 | Varies | Catalyst is easily separated uhamka.ac.id | May require specific solvent systems uhamka.ac.id |
Strategies Involving Protective Group Chemistry for Phenolic Hydroxyls
To achieve selective reactions at other positions of the molecule, the highly reactive phenolic hydroxyl group often needs to be temporarily blocked or "protected." wikipedia.orgorganic-chemistry.org This strategy, known as protecting group chemistry, is crucial in the multi-step synthesis of complex organic molecules. wikipedia.org A protecting group is a reversible derivative of a functional group that is introduced to prevent it from reacting under certain conditions. organic-chemistry.org
For phenolic hydroxyl groups, a variety of protecting groups are available. highfine.com These include:
Alkyl groups (e.g., methyl): Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. They are generally stable and require strong conditions for removal, such as with BBr3. highfine.com
Silyl (B83357) ethers (e.g., TMS, TBDMS, TIPS): These are widely used due to their ease of introduction and removal under specific conditions (e.g., with fluoride (B91410) ions or acid). highfine.comlibretexts.org The steric bulk of the silyl group can also be used to selectively protect less hindered hydroxyl groups. highfine.com
Acetal protecting groups (e.g., MOM, THP): These are sensitive to acidic conditions and are typically removed with acid. highfine.comlibretexts.org
Benzyl (Bn) ethers: These can be removed by hydrogenolysis. libretexts.org
The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal without affecting other parts of the molecule. organic-chemistry.orguchicago.edu In the context of synthesizing 2-hydroxybenzamide derivatives, protecting the 2-hydroxy group allows for selective modification of the carboxylic acid group or other positions on the aromatic ring. google.com After the desired transformations are complete, the protecting group is removed to yield the final product. wikipedia.orggoogle.com
Table 2: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
|---|---|---|---|
| Methyl | Me | Dimethyl sulfate, Methyl iodide | BBr3, TMSI |
| Trimethylsilyl | TMS | Trimethylsilyl chloride | Acid, Fluoride ions |
| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride | Acid, Fluoride ions |
| Methoxymethyl | MOM | Methoxymethyl chloride | Acid |
| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Acid |
| Benzyl | Bn | Benzyl bromide, Base | Hydrogenolysis |
Condensation Reactions with Activated Carboxylic Acid Precursors and Amines
Condensation reactions are a cornerstone of amide bond formation. acsgcipr.org To avoid the high temperatures required for direct thermal amidation, carboxylic acids can be "activated" to increase their reactivity towards amines. acsgcipr.org This involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride, anhydride, or an activated ester. orgsyn.org These activated intermediates readily react with amines under milder conditions to form the corresponding amide.
Several reagents are commonly used to facilitate these condensation reactions, including:
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. orgsyn.org
Phosphonium and Guanidinium salts: These are also effective activating agents. encyclopedia.pub
Boc2O/DMAP system: This system can be used for the condensation of carboxylic acids and amines, sometimes even under solvent-free conditions. rsc.org
These methods, while effective, often generate stoichiometric amounts of byproducts that need to be removed from the reaction mixture. encyclopedia.pubacsgcipr.org The development of catalytic methods for direct amidation is therefore a significant area of research.
Novel and Optimized Synthetic Routes Towards this compound and its Related Structures
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex benzamides like this compound. These efforts include the exploration of chemo-selective transformations and the application of green chemistry principles.
Exploration of Chemo-selective Transformations and Catalyst Development
Chemo-selectivity, the ability to react with one functional group in the presence of others, is a key challenge in the synthesis of multi-functional molecules. researchgate.net The development of new catalysts and reaction conditions that allow for selective transformations is a major focus of modern organic synthesis.
In the context of benzamide (B126) synthesis, several novel catalytic systems have been developed:
Palladium catalysts: These have been used to generate aryl-palladium intermediates through C-H bond activation of arenes, which can then react with isocyanides to form benzamides. epa.gov
Cobalt nanocatalysts: Supported on carbon, these have been shown to be effective for the N-alkylation of benzamides with alcohols. rsc.org
Iron catalysts: Ferric chloride (FeCl3) has been used as a Lewis acid catalyst for the direct amidation of esters. mdpi.com
Organophosphorus catalysts: A phosphetane (B12648431) catalyst has been used in a three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines. nih.gov
These advanced catalytic methods offer greater control over the reaction and can lead to higher yields and purities of the desired products. The synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, for example, has been achieved through multi-step sequences involving ring-closing metathesis and N-alkylation via reductive amination. rsc.org
Application of Green Chemistry Principles in Sustainable Synthesis Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comworldwidejournals.com This approach is increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.
Key principles of green chemistry relevant to the synthesis of benzamide derivatives include:
Use of safer solvents: Replacing hazardous solvents with more environmentally benign alternatives, or conducting reactions under solvent-free conditions. worldwidejournals.comresearchgate.net
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. orgsyn.orgrsc.orgresearchgate.net
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acsgcipr.org
Use of renewable feedstocks: Utilizing starting materials derived from renewable sources. rsc.org
Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov
Examples of green chemistry in benzamide synthesis include the use of boric acid as a non-toxic catalyst for amidation orgsyn.org and the development of solvent-free reaction conditions. rsc.orgworldwidejournals.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govresearchgate.net The use of titanium silicate (B1173343) molecular sieves as catalysts in the synthesis of related furanone structures also highlights the move towards more sustainable catalytic processes. rsc.org
Chemical Reactivity and Transformation Mechanisms of the this compound Core
The chemical behavior of this compound is governed by the interplay of its three key functional groups: the primary amide (–CONH₂), the tert-butoxy (B1229062) (–O-C(CH₃)₃) group at the ortho position, and the hydroxyl (–OH) group at the para position relative to the amide. These substituents dictate the molecule's reactivity in various organic transformations.
Stereoelectronic Effects of the Tert-butoxy and Hydroxyl Groups on Reactivity
The reactivity of the this compound core is significantly modulated by the stereoelectronic properties of the ortho-tert-butoxy and para-hydroxyl substituents. These effects influence the electron density distribution within the aromatic ring and the reactivity of the amide group itself.
Electronic Effects:
Hydroxyl Group (–OH): The hydroxyl group at the C-5 position is a strong activating group. Through the resonance effect (+M), its lone pair of electrons delocalizes into the benzene (B151609) ring, increasing the electron density, particularly at the ortho positions (C-4 and C-6) relative to itself. This makes the ring highly susceptible to electrophilic aromatic substitution (SEAr) reactions.
Tert-butoxy Group (–O-C(CH₃)₃): The tert-butoxy group at the C-2 position is also an electron-donating group. Like the hydroxyl group, it activates the aromatic ring via a resonance effect (+M) by donating a lone pair from the oxygen atom. It directs incoming electrophiles primarily to its para position (C-5) and ortho positions (C-1 and C-3). The combined effect of the C-5 hydroxyl and C-2 tert-butoxy groups results in a highly activated aromatic system.
Amide Group (–CONH₂): The amide group is generally considered a deactivating group via its inductive effect (-I) but can participate in resonance. However, the powerful activating effects of the hydroxyl and alkoxy groups dominate the ring's reactivity profile. The amide group itself can direct reactions, particularly through ortho-metalation pathways. acs.org
Steric Effects:
The tert-butoxy group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions, potentially blocking or slowing reactions at the adjacent C-3 position. For electrophilic attack, substitution is more likely to occur at the less hindered C-4 and C-6 positions, which are activated by the hydroxyl and amide groups.
Intramolecular Hydrogen Bonding:
Detailed Investigation of Reaction Pathways and Intermediate Formation
The functional groups on this compound allow for several reaction pathways, including transformations at the aromatic ring, the amide, and the phenolic hydroxyl group.
Electrophilic Aromatic Substitution (SEAr): The electron-rich nature of the benzene ring makes it prone to electrophilic substitution, such as halogenation or nitration. The reaction mechanism involves the attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The strong activating effects of the -OH and -O-tBu groups preferentially direct the electrophile to the C-4 and C-6 positions.
Intermediate Formation: In an iodination reaction, for instance, an electrophilic iodine species (I⁺) would attack the ring. echemi.comchegg.com The attack at C-6, for example, would form a sigma complex where the positive charge is delocalized across the ring and stabilized by the electron-donating -OH and -O-tBu groups. Subsequent deprotonation by a base restores aromaticity, yielding the substituted product.
Reactions at the Amide Group: The primary amide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Alkaline Hydrolysis Pathway: This reaction proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the amide.
Tetrahedral Intermediate: This forms a tetrahedral intermediate, where the carbonyl double bond is broken, and the carbon atom is bonded to the incoming hydroxide, the original amino group, the aromatic ring, and an oxyanion. acs.org
Collapse of Intermediate: The intermediate collapses, and since the amino group (–NH₂) is a poorer leaving group than the hydroxide ion, the protonated amine (as ammonia, NH₃) is eliminated, reforming the carbonyl group. This step is often facilitated by proton transfers.
Deprotonation: In the basic medium, the resulting carboxylic acid is deprotonated to form a carboxylate salt.
Reactions involving the Hydroxyl and Tert-butoxy Groups:
Alkylation/Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated under appropriate conditions, for example, using alkyl halides or acid chlorides in the presence of a base.
Deprotection of the Tert-butoxy Group: The tert-butoxy group can function as a protecting group for the phenol (B47542) at the C-2 position. It can be removed under acidic conditions to reveal the free hydroxyl group, yielding 2,5-dihydroxybenzamide. This is a common strategy in multi-step synthesis. google.com
Role as a Synthetic Intermediate for Advanced Organic Compounds
This compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of multiple reactive sites allows for diverse functionalization. Salicylamides and their derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.govresearchgate.net
The core structure can be modified in several ways:
Aromatic Ring Functionalization: As discussed, the activated ring can undergo electrophilic substitution to introduce new substituents, altering the electronic and steric properties of the molecule.
Amide Modification: The amide nitrogen can be substituted, or the entire group can be transformed through reactions like the Hofmann rearrangement to produce an aminophenol derivative.
Phenolic Group Derivatization: The hydroxyl group is a key site for modification. It can be converted into ethers or esters, which can act as prodrugs or modulate the compound's pharmacokinetic properties. For example, O-alkyl derivatives of salicylamide (B354443) are common active pharmaceutical ingredients. researchgate.net
Cyclization Reactions: The ortho-hydroxy and amide groups can participate in cyclization reactions to form heterocyclic systems, such as benzoxazines or related structures. researchgate.net
The tert-butoxy group provides a strategic advantage, acting as a removable protecting group for the C-2 hydroxyl. This allows for selective reactions at other positions before its cleavage to unmask the 2-hydroxy functionality, a key feature in many biologically active salicylanilides and related compounds. google.com This synthetic flexibility makes it a useful starting material for creating libraries of compounds for drug discovery. For instance, substituted salicylamides have been investigated as inhibitors of various enzymes and as potential treatments for bacterial and viral infections. nih.govtandfonline.comnih.govnih.gov
Below is a table summarizing potential transformations and the resulting compound classes.
| Starting Material | Reagent(s) / Condition(s) | Transformation | Product Class | Potential Application |
| This compound | 1. Electrophile (e.g., I₂, Br₂) 2. Base | Electrophilic Aromatic Substitution | Halogenated benzamides | Synthetic Intermediates |
| This compound | NaOH (aq), Heat | Amide Hydrolysis | 2-Tert-butoxy-5-hydroxybenzoic acid | Carboxylic acid derivatives |
| This compound | Alkyl halide, Base | O-Alkylation of phenol | 2-Tert-butoxy-5-alkoxybenzamides | Prodrugs, API synthesis |
| This compound | Strong Acid (e.g., TFA, HCl) | O-Detert-butylation | 2,5-Dihydroxybenzamide | Catechol derivatives |
| This compound | Phosgene derivatives, then amine | Conversion to Anilide | Substituted Salicylanilides | Antimicrobial agents nih.gov |
Structure Activity Relationship Sar and Molecular Design Strategies for 2 Tert Butoxy 5 Hydroxybenzamide Derivatives
Elucidation of Key Pharmacophoric Features within the 2-Hydroxybenzamide Framework
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 2-hydroxybenzamide (salicylamide) core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Its key pharmacophoric features are crucial for its molecular recognition capabilities.
The primary features of the 2-hydroxybenzamide framework include:
A Hydrogen Bond Donor: The amide (-CONH2) group provides a strong hydrogen bond donor (HBD) through its N-H protons.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide is a potent hydrogen bond acceptor (HBA).
An additional HBD/HBA site: The hydroxyl (-OH) group at the 2-position can act as both a hydrogen bond donor and acceptor.
An Aromatic Ring: The benzene (B151609) ring provides a hydrophobic surface capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions with target proteins.
The intramolecular hydrogen bond between the 2-hydroxyl group and the amide's carbonyl oxygen is a defining characteristic. This interaction helps to planarize the molecule, reducing its conformational flexibility and pre-organizing it for binding to a target. Studies on related hydroxybenzamides have shown that these hydrogen-bonding systems are critical for forming stable interactions, such as the dimeric structures observed in crystals, which are indicative of their strong intermolecular recognition properties. oup.com The combination of HBD, HBA, and a hydrophobic region within a relatively rigid structure makes the 2-hydroxybenzamide scaffold a versatile starting point for inhibitor design. nih.gov
**3.2. Impact of Substitution Patterns on Molecular Recognition and Specific Interactions
The specific substitution pattern on the 2-hydroxybenzamide ring is critical for modulating its binding affinity, selectivity, and pharmacokinetic properties. The placement of the tert-butoxy (B1229062) group at position 2 and the hydroxyl group at position 5 creates a unique electronic and steric profile.
The introduction of a tert-butoxy group at the 2-position, replacing the typical hydroxyl group of salicylamides, has significant consequences.
Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric bulk can serve several purposes in molecular design. It can act as a "shield," preventing the metabolic degradation of the adjacent amide bond, potentially increasing the compound's half-life in biological systems. Furthermore, its size can enforce a specific conformation (shape) of the molecule by restricting the rotation around the C2-O bond and the C1-C(O) bond. This constrained conformation might be ideal for fitting into a specific binding pocket while excluding the molecule from others, thereby enhancing selectivity. In some contexts, bulky groups have been shown to be beneficial for high activity.
Electronic Properties: The tert-butoxy group is an electron-donating group through induction (+I effect). This electronic influence can modulate the acidity of the 5-hydroxyl group and the electron density of the aromatic ring, which in turn affects the strength of potential hydrogen bonds and other non-covalent interactions with a biological target.
The hydroxyl group at the 5-position is a key interactive feature. Unlike a 2-hydroxyl group that is often involved in an intramolecular hydrogen bond, the 5-hydroxyl group is more available to form intermolecular hydrogen bonds with a biological target. oup.com
As a hydrogen bond donor, the 5-OH can interact with acceptor residues like aspartate, glutamate, or the backbone carbonyls of a protein. As a hydrogen bond acceptor, it can interact with donor residues such as lysine, arginine, or histidine. nih.gov The specific nature of this interaction is fundamental to the molecule's mechanism of action. Docking studies on related 2-hydroxybenzoic acid inhibitors have demonstrated that a hydroxyl group can form crucial hydrogen bonds deep within a target's binding pocket, anchoring the ligand and ensuring high affinity. nih.gov The presence and position of this group are therefore critical for potent biological activity.
To explore and optimize the biological activity of the 2-tert-butoxy-5-hydroxybenzamide scaffold, systematic derivatization is essential. This involves making targeted chemical modifications to different parts of the molecule and assessing the impact on activity.
Key derivatization strategies would include:
Amide (N-substitution): Replacing the hydrogens on the amide nitrogen with various alkyl or aryl groups can probe for additional binding pockets and modify the molecule's solubility and cell permeability.
5-Hydroxyl Group: This group can be converted to ethers or esters to investigate the importance of its hydrogen-bonding capability. If the H-bonding is crucial, this modification would likely abolish activity.
Aromatic Ring Substitution: Adding substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at the unoccupied positions (3, 4, and 6) of the benzene ring can alter electronic properties and explore further interactions with the target.
Structure-activity relationship (SAR) studies on other benzamide (B126) series have shown that even small changes, such as moving a substituent from one position to another, can have a dramatic effect on biological activity. nih.gov
Table 1: Hypothetical SAR for this compound Derivatives This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this specific compound series.
| Modification Site | Substituent (R) | Expected Impact on Activity | Rationale |
|---|---|---|---|
| Amide (-CONHR) | -CH3 | Potentially increase or decrease | Probes for small hydrophobic pocket; alters H-bond donor capacity. |
| -CH2-Phenyl | Potentially increase | Explores larger hydrophobic pocket; may introduce new π-stacking interactions. | |
| 5-Position (-OR) | -OCH3 (ether) | Likely decrease | Removes H-bond donor capability, testing the importance of the hydroxyl group. |
| -OC(O)CH3 (ester) | Inactive (Prodrug) | Acts as a prodrug, may improve cell permeability but requires in-vivo cleavage to be active. | |
| 4-Position | -Cl | Potentially increase | Electron-withdrawing; fills a small pocket; can form halogen bonds. |
| -OCH3 | Potentially increase | Electron-donating; potential for new H-bond accepting interaction. |
Rational Design of this compound Derivatives as Advanced Research Probes and Scaffolds
Rational design uses structural information to create molecules with specific functions. The this compound scaffold can be rationally modified to create advanced research tools. epa.gov
For example, a chemical probe could be designed to identify the biological target of this scaffold. This could be achieved by attaching a "tag" (like biotin (B1667282) for affinity purification) or a "reporter" (like a fluorophore for imaging) to a position on the molecule that is not critical for its binding activity. The 5-hydroxyl group or the amide nitrogen would be suitable points for attaching a linker to connect such a functional group. mdpi.com
Furthermore, the scaffold itself can be used as a starting point for fragment-based drug discovery. If this core structure is found to bind to a target, even with low affinity, medicinal chemists can build upon it, adding functional groups that exploit adjacent binding sites to progressively increase potency and selectivity. The use of a tert-butylbenzene (B1681246) scaffold has been explored for creating hyperpolarized 13C probes for NMR studies, highlighting the utility of this functional group in probe design. nih.gov
Conformational Analysis and Molecular Flexibility in SAR Studies
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. For this compound, the key aspects of its conformation are the torsion angles involving the amide and tert-butoxy groups.
Theoretical and experimental studies on related substituted benzamides show that the amide group is often twisted out of the plane of the benzene ring. oup.com The degree of this twist is influenced by the size of the substituent at the 2-position. The bulky 2-tert-butoxy group would likely induce a significant twist, which could be crucial for activity by positioning the amide and the aromatic ring in a precise orientation for optimal target engagement.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to predict the lowest energy (most stable) conformations of derivatives. nih.gov Understanding the preferred shapes and the energy required to change shape (molecular flexibility) is vital for interpreting SAR data. For instance, a highly potent derivative might adopt a low-energy conformation that perfectly complements the target's binding site, a feature that can be predicted and refined through computational conformational analysis.
Pre Clinical Biological Activity and Mechanistic Elucidation of 2 Tert Butoxy 5 Hydroxybenzamide Analogues Excluding Human Clinical Data
Enzyme Modulation and Inhibition Studies in In Vitro Systems
The ability of 2-tert-butoxy-5-hydroxybenzamide analogues to interact with and modulate the activity of various enzymes has been a significant area of investigation. These studies are crucial for understanding the potential therapeutic applications of these compounds.
A key area of research has been the dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes critical to the inflammatory pathways. nih.govnih.gov The rationale behind developing dual inhibitors is to create anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov
Analogues based on a 3,5-di-tert-butyl phenol (B47542) scaffold have been synthesized and evaluated for their ability to inhibit both COX-2 and 5-LOX. nih.gov In one study, a series of thirteen compounds were designed and tested. Among the 3,5-di-tert-butyl-4-hydroxy-benzene derivatives, the nature of the substituent at the C1 position was found to significantly influence the inhibitory activity against both enzymes. nih.gov For instance, certain derivatives functionalized with amino acid esters or simple amines demonstrated varied potencies. One compound, a glycine (B1666218) methyl ester derivative, and another, an allylamine (B125299) derivative, showed a good balance of dual inhibition against both COX-2 and 5-LOX. nih.gov
Furthermore, hydroxamic acid derivatives within this class of compounds also exhibited dual inhibitory action. Two such derivatives were identified as dual COX-2 and 5-LOX inhibitors, with one showing significantly better COX-2 inhibitory activity than the other, while their 5-LOX inhibition was comparable. nih.gov These findings underscore the importance of the specific chemical structure in determining the inhibitory profile of these analogues. nih.gov
Table 1: COX-2 and 5-LOX Inhibition by this compound Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analogue | Target Enzyme | Activity |
|---|---|---|---|
| 3,5-di-tert-butyl phenol derivative | Glycine methyl ester derivative | COX-2 & 5-LOX | Good dual inhibitory activity |
| 3,5-di-tert-butyl phenol derivative | Allylamine derivative | COX-2 & 5-LOX | Good dual inhibitory activity |
| "type B hydroxamic acid" derivative | Compound 11 | COX-2 | IC₅₀ = 36.18 ± 3.08 µM |
| "type B hydroxamic acid" derivative | Compound 11 | 5-LOX | IC₅₀ = 1.04 ± 0.22 µM |
| "type B hydroxamic acid" derivative | Compound 12 | COX-2 | IC₅₀ = 83.42 ± 4.37 µM |
| "type B hydroxamic acid" derivative | Compound 12 | 5-LOX | IC₅₀ = 1.29 ± 0.10 µM |
Beyond the well-studied inflammatory enzymes, research has extended to other enzyme systems.
Laccase: Laccases are copper-containing oxidase enzymes that have applications in biotechnology for the synthesis and derivatization of various compounds. nih.gov The interaction of phenolic compounds with laccase has been explored, particularly in the context of creating new antimicrobial agents. For example, laccase from Trametes spec. has been used to couple sulfonamide antibiotics with 2,5-dihydroxybenzene derivatives. nih.gov The efficiency and outcome of these enzymatic reactions are influenced by the structure of the phenolic substrate. Laccase activity itself can be inhibited by various anions that bind to its copper center, which is a consideration in designing such biocatalytic processes. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The development of MMP inhibitors is a significant area of pharmaceutical research. While a broad range of chemical scaffolds have been investigated as MMP inhibitors, including hydroxamates and carboxylic acid derivatives, specific studies on this compound analogues are not extensively detailed in the provided context. nih.govnih.gov However, the general principles of MMP inhibition often involve a zinc-binding group, and various structural modifications are explored to achieve selectivity for different MMP subtypes, such as MMP-2. nih.gov
Mechanistic Characterization of Antioxidant Activity
The phenolic hydroxyl group is a key structural feature that imparts antioxidant properties to these compounds. The mechanisms behind this activity have been investigated through various in vitro assays.
The capacity of these analogues to scavenge free radicals is a primary measure of their antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly employed for this purpose. nih.gov The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the FRAP assay assesses its electron-donating capacity. nih.gov
In studies of other phenolic compounds, a direct correlation between the concentration of the compound and its radical scavenging activity is often observed. researchgate.net The specific arrangement and type of substituents on the aromatic ring play a crucial role in determining the efficacy of radical scavenging. researchgate.net
Table 2: Antioxidant Activity of Phenolic Analogues in DPPH and FRAP Assays This table is interactive. You can sort and filter the data.
| Assay | Mechanism Assessed | Key Findings for Analogues | Reference |
|---|---|---|---|
| DPPH | Hydrogen-donating ability | Activity is structure-dependent; bulky substituents can enhance radical stability. | nih.govnih.gov |
| FRAP | Electron-donating ability | Complements DPPH data to provide a broader picture of antioxidant capacity. | nih.gov |
The antioxidant activity of phenolic compounds is intrinsically linked to their redox properties. nih.gov Cyclic voltammetry is a powerful technique used to study these properties and evaluate the reducing ability of antioxidants. nih.gov The oxidation potential of a compound provides a measure of its ability to donate electrons and neutralize free radicals. nih.gov
In Vitro Antimicrobial and Antiparasitic Modulations
Analogues of this compound have been evaluated for their ability to inhibit the growth of various pathogens.
Antimicrobial Activity: Benzamide (B126) and sulfonamide derivatives containing a hydroxybenzamide scaffold have demonstrated notable antimicrobial activity. nih.govnih.gov In one study, a series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzamide moiety were synthesized and tested against a panel of bacteria and fungi. nih.gov Specific compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range for some derivatives against strains like Staphylococcus aureus and E. coli. nih.govnih.gov Similarly, other research on o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogues found that certain compounds exhibited potent activity against S. aureus, comparable to the standard drug ciprofloxacin.
Antiparasitic Activity: The antiparasitic potential of related compounds has also been explored. In vitro assays against parasites such as Leishmania donovani, Plasmodium falciparum, and Trypanosoma cruzi are used to screen for activity. nih.gov While specific data on this compound analogues is limited in the provided context, the general approach involves determining the concentration of the compound required to inhibit parasite growth. For instance, in assays against L. donovani, compounds are often screened at a set concentration, and those showing significant inhibitory growth are selected for further dose-response studies to determine their IC₅₀ value. nih.gov The evaluation of natural and synthetic compounds against fish parasites like Sparicotyle chrysophrii also provides a model for assessing the antiparasitic potential of novel chemical entities. nih.gov
Table 3: In Vitro Antimicrobial Activity of Hydroxybenzamide Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Target Organism | Notable Activity | Reference |
|---|---|---|---|
| 5-chloro-2-hydroxybenzamide sulfonamide | Staphylococcus aureus (MRSA & MSSA) | MIC = 15.62-31.25 µmol/L for the most active compound. | nih.gov |
| Triazole carbamate analogue | Staphylococcus aureus | MIC = 6.25 µg/ml for the most potent compounds. | |
| Benzamide derivatives | B. subtilis & E. coli | MIC values as low as 3.12 and 6.25 µg/mL for active compounds. | nih.gov |
Assessment of Growth Inhibition in Microbial Cultures
The antimicrobial properties of salicylamide (B354443) derivatives, the core scaffold of this compound, have been investigated against a range of bacterial species. While specific data for this compound is not extensively available in the public domain, studies on structurally related salicylanilides and N-substituted salicylamides offer valuable insights into the potential antimicrobial profile of this compound class.
Research has demonstrated that certain salicylanilide (B1680751) derivatives exhibit potent activity against Gram-positive bacteria. For instance, some derivatives have shown high biological activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) reported to be as low as ≤0.03 μmol/L. nih.gov Furthermore, activity against Clostridium perfringens (MIC ≤0.03 μmol/L) and Pasteurella multocida (MIC ≤0.03 μmol/L) has also been observed for specific analogues. nih.gov The antibacterial spectrum of some derivatives extends to mycobacteria, with activity reported against Mycobacterium marinum (MIC ≤0.40 μmol/L) and Mycobacterium kansasii (MICs ranging from ≤0.43 μmol/L to 1.58 μmol/L). nih.gov
A study on salicylamide itself revealed its bactericidal activity against multiple antibiotic-resistant strains of Neisseria gonorrhoeae, with MIC values ranging from 8 to 32 μg/ml. nih.gov Time-kill assays demonstrated that salicylamide could eradicate a high inoculum of N. gonorrhoeae within 10 hours. nih.gov Structure-activity relationship studies in this context highlighted the importance of the amide and hydroxyl groups for antigonococcal activity. nih.gov
Conversely, the activity of salicylanilide derivatives against Gram-negative bacteria is often limited. mdpi.com The structural modifications on the salicylamide scaffold, including the nature and position of substituents on both the salicylic (B10762653) acid ring and the amide nitrogen, play a crucial role in determining the antimicrobial potency and spectrum. nih.govmdpi.com
Table 1: Reported Antimicrobial Activity of Salicylamide Analogues
| Compound/Analogue Class | Microorganism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Salicylanilide derivative 3f | Staphylococcus aureus | ≤0.03 μmol/L | nih.gov |
| Salicylanilide derivative 3f | Mycobacterium marinum | ≤0.40 μmol/L | nih.gov |
| Salicylanilide derivative 3f | Mycobacterium kansasii | 1.58 μmol/L | nih.gov |
| Salicylanilide derivative 3g | Clostridium perfringens | ≤0.03 μmol/L | nih.gov |
| Salicylanilide derivative 3g | Bacillus cereus | 0.09 μmol/L | nih.gov |
| Salicylanilide derivative 3h | Pasteurella multocida | ≤0.03 μmol/L | nih.gov |
| Salicylanilide derivative 3h | Mycobacterium kansasii | ≤0.43 μmol/L | nih.gov |
| Salicylanilide derivative 3i | Methicillin-resistant S. aureus | ≤0.03 μmol/L | nih.gov |
| Salicylanilide derivative 3i | Bacillus cereus | ≤0.03 μmol/L | nih.gov |
| Salicylamide | Neisseria gonorrhoeae (antibiotic-resistant strains) | 8 to 32 μg/ml | nih.gov |
Evaluation of Activity against Protozoan Parasites (e.g., P. falciparum, Trypanosoma, Leishmania)
One study investigated a series of salicylic acid derivatives, including salicylamides, against Leishmania braziliensis, Trypanosoma cruzi, and Plasmodium falciparum. brazilianjournals.com.br In this study, N-cyclohexyl-2-hydroxybenzamide demonstrated weak activity against L. braziliensis amastigotes with a 50% effective concentration (EC50) of 15.60 ± 2.69 µM and a selectivity index (SI) of 2.67. brazilianjournals.com.br The same study found that the tested salicylamide derivatives did not exhibit significant activity against P. falciparum. brazilianjournals.com.br
Other research has pointed to salicylic acid itself as an inhibitor of a key enzyme in the glycosylphosphatidylinositol (GPI) biosynthesis pathway of Trypanosoma brucei, suggesting a potential mechanism of action for its derivatives. brazilianjournals.com.br Salicylanilides, a closely related class of compounds, have also been reported to possess antiprotozoal activities. researchgate.net
The data suggests that the antiparasitic activity of salicylamide derivatives is highly dependent on the specific structural features of the molecule. Further investigation is warranted to explore the potential of this compound and its close analogues against a broader range of protozoan parasites.
Table 2: Reported Antiparasitic Activity of Salicylamide Analogues
| Compound/Analogue | Parasite | Reported Activity (EC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| N-cyclohexyl-2-hydroxybenzamide | Leishmania braziliensis (amastigotes) | 15.60 ± 2.69 µM | 2.67 | brazilianjournals.com.br |
Molecular Target Identification and Engagement Studies for Benzamide Derivatives
Identifying the molecular targets of bioactive compounds is fundamental to understanding their mechanism of action and for guiding further drug development. Several powerful chemical proteomics techniques can be employed for this purpose. While specific target identification studies for this compound are not publicly documented, this section outlines the principles of key methodologies that could be applied to this compound and its analogues.
Application of Affinity-Based Protein Profiling (ABPP) Techniques
Affinity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that utilizes small-molecule probes to map the interactions of a compound with proteins in a complex biological sample. nih.gov This technique can provide valuable information on the direct binding targets of a drug candidate.
The core of ABPP involves designing and synthesizing a probe derived from the compound of interest. This probe typically consists of three key components: a reactive group that forms a covalent bond with the target protein, a recognition element based on the compound's scaffold to direct binding, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov
For this compound analogues, an ABPP probe could be synthesized by incorporating a reactive moiety, such as a fluorophosphonate or an acrylamide, into the benzamide structure, along with a clickable tag for subsequent derivatization with a reporter. This probe would then be incubated with cell lysates or live cells. Target proteins that are covalently labeled by the probe can be identified by mass spectrometry. Competitive ABPP, where the native compound is used to compete with the probe for binding to its targets, can further validate the identified interactions.
Implementation of Drug Affinity Responsive Target Stability (DARTS) Methodology
Drug Affinity Responsive Target Stability (DARTS) is a target identification method that relies on the principle that the binding of a small molecule can stabilize its protein target, making it more resistant to proteolysis. nih.govutah.edu A key advantage of DARTS is that it can be performed with the unmodified bioactive compound, circumventing the need for chemical derivatization. nih.govutah.edu
The DARTS workflow involves treating a cell lysate with the compound of interest, followed by limited digestion with a protease, such as thermolysin or pronase. nih.govutah.edu Proteins that are stabilized by binding to the compound will be less susceptible to digestion compared to unbound proteins. The resulting protein fragments are then separated by SDS-PAGE, and protein bands that are protected from degradation in the presence of the compound are excised and identified by mass spectrometry. utah.edu
To apply DARTS to this compound, the compound would be incubated with a relevant cell lysate, followed by controlled proteolysis. Comparison of the protein banding patterns between the compound-treated and vehicle control samples would reveal potential protein targets that are stabilized upon binding to the benzamide derivative.
Advanced Analytical Characterization in 2 Tert Butoxy 5 Hydroxybenzamide Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to determining the precise structure of a molecule. For a novel compound like 2-Tert-butoxy-5-hydroxybenzamide, a combination of techniques would be essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the amide (-CONH₂) group, the phenolic hydroxyl (-OH) group, and the tert-butoxy (B1229062) group. The chemical shifts, splitting patterns (multiplicity), and integration values of the aromatic protons would confirm the 1,2,5-substitution pattern on the benzene (B151609) ring. The tert-butoxy group would appear as a characteristic sharp singlet, integrating to nine protons.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the quaternary carbon of the tert-butoxy group, and the six distinct carbons of the aromatic ring. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching of the phenolic hydroxyl group.
N-H stretching of the primary amide group.
C=O stretching (Amide I band) of the benzamide (B126).
N-H bending (Amide II band).
C-O stretching of the ether linkage in the tert-butoxy group.
Aromatic C-H and C=C stretching.
High-Resolution Mass Spectrometry (HRMS, ESI-MS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like benzamides. The HRMS data would be used to confirm the molecular formula, C₁₁H₁₅NO₃. Analysis of the fragmentation pattern could further support the proposed structure by showing the loss of characteristic fragments, such as the tert-butyl group.
Chromatographic Methods for Purity Assessment and Identity Confirmation in Research Settings
Chromatographic techniques are crucial for separating the target compound from starting materials, byproducts, and impurities, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. nih.gov The purity of a research sample would be determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds and Transformation Products in Environmental/Research Matrices
While the target compound itself may have limited volatility, GC-MS is an invaluable tool for identifying related substances or potential degradation products in a research or environmental context. nist.gov For analysis by GC-MS, the phenolic hydroxyl and amide groups might require derivatization (e.g., silylation) to increase volatility and thermal stability. nist.gov This technique could be used to detect and identify trace impurities or products formed during synthesis or in hypothetical transformation studies.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography studies specifically for the compound this compound. While crystallographic data exists for structurally related benzamide derivatives, no specific structural elucidation for this compound has been reported.
The determination of the three-dimensional atomic arrangement of this compound in its solid state would require a dedicated X-ray diffraction analysis of a single crystal of the compound. Such an analysis would provide precise data on its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal critical details about the molecule's conformation, including the planarity of the benzamide group, the orientation of the tert-butoxy substituent relative to the aromatic ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
In the absence of experimental data for this compound, it is not possible to provide specific research findings or detailed data tables on its solid-state structure and conformational analysis. The generation of such information would necessitate novel experimental research to grow suitable crystals and perform X-ray diffraction analysis.
Future Research Directions and Translational Perspectives for 2 Tert Butoxy 5 Hydroxybenzamide
Development of Novel and Efficient Synthetic Methodologies for Enhanced Diversification
The future utility of 2-Tert-butoxy-5-hydroxybenzamide as a research tool or therapeutic precursor is intrinsically linked to the ability to generate a diverse library of analogues. The development of novel and efficient synthetic strategies is paramount for structure-activity relationship (SAR) studies. Current approaches to synthesizing substituted benzamides often involve standard amide bond formation, such as reacting a carboxylic acid with an amine using coupling agents. rsc.org
Future efforts should focus on creating more versatile and high-throughput synthetic routes. For instance, microwave-assisted organic synthesis could offer a significant advantage by reducing reaction times and potentially increasing yields for N-substituted benzamides. researchgate.net Methodologies that allow for late-stage functionalization of the benzamide (B126) core would be particularly valuable, enabling the rapid introduction of various chemical groups to probe biological interactions. This could involve exploring C-H activation techniques to directly modify the aromatic ring or developing orthogonal protection strategies to selectively manipulate the hydroxyl and amide functionalities. Furthermore, adapting protocols that use less toxic reagents, such as replacing highly toxic cyanidation reagents like NaCN with CuCN, could make the synthesis process safer and more environmentally friendly. nih.gov
| Synthetic Strategy | Potential Advantage | Key Considerations |
| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. researchgate.net | Optimization of power and temperature for specific substrates. |
| Late-Stage C-H Functionalization | Rapid diversification from a common intermediate. | Regioselectivity and catalyst compatibility. |
| Orthogonal Protecting Groups | Precise, selective modification of functional groups. | Compatibility of deprotection conditions. |
| Greener Reagents | Reduced toxicity and environmental impact. nih.gov | Reagent efficiency and cost-effectiveness. |
Exploration of Underexplored Biological Targets and Mechanistic Pathways for Research Probes
While the precise biological activities of this compound are not extensively documented, its 2-hydroxybenzamide core is a known pharmacophore present in compounds with various biological functions, including potential roles in treating gastrointestinal dysmotility and as selective enzyme inhibitors. nih.govgoogle.com A significant future direction is the systematic screening of this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications.
The 2-hydroxybenzoic acid moiety, a substructure of this compound, has been identified as a key functional group for selective inhibition of SIRT5, a mitochondrial sirtuin enzyme implicated in metabolic pathways. nih.gov This suggests that this compound could be a starting point for developing potent and selective SIRT5 inhibitors. Future research should involve comprehensive enzymatic assays against all human sirtuin isoforms (SIRT1-7) to confirm selectivity and guide further optimization. nih.gov
Beyond sirtuins, the benzamide structure is a common feature in many biologically active molecules, including inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov High-throughput screening campaigns against diverse target classes, such as kinases, proteases, and G-protein coupled receptors, could reveal unexpected activities. Metabolomics studies using these compounds could also elucidate their impact on cellular pathways, providing insights into their mechanism of action. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful avenue for accelerating research on this compound. researchgate.netnih.gov These computational tools can significantly reduce the time and cost associated with traditional drug development, which is often characterized by high failure rates. stmjournals.com
AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.gov For this compound, this could involve:
Virtual Screening: Using ML models to screen virtual libraries of derivatives to identify candidates with the highest probability of interacting with a specific biological target, such as SIRT5. stmjournals.com
Predictive Modeling: Developing algorithms to predict physicochemical properties, bioavailability, and potential toxicity, thereby prioritizing the synthesis of compounds with more favorable profiles. nih.gov
De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for enhanced potency and selectivity against a chosen target. researchgate.net
By leveraging AI, researchers can more intelligently navigate the vast chemical space around this core structure, focusing laboratory efforts on the most promising candidates and accelerating the path from initial hit to optimized lead compound. welltestingjournal.com
Advanced Bioconjugation Strategies for Chemical Probe Development and Target Validation
Transforming this compound into a chemical probe is a critical step for target identification and validation in a cellular context. This involves chemically linking the molecule to a reporter tag (e.g., a fluorescent dye, biotin (B1667282), or a photo-affinity label) through bioconjugation. acs.org
Future research should focus on developing advanced bioconjugation strategies tailored for this specific scaffold. This requires identifying or introducing a functional handle on the molecule that does not disrupt its binding to its biological target. The synthetic diversification efforts mentioned in section 7.1 are crucial here, as they can be used to create derivatives with strategically placed reactive groups suitable for "click chemistry" reactions, such as azide-alkyne cycloadditions. nih.gov These reactions are highly efficient and biocompatible, making them ideal for labeling biological molecules. nih.gov
An affinity-guided approach could also be employed, where the benzamide core itself directs the probe to its protein target, leading to a site-specific conjugation. acs.org Once developed, these probes can be used in a variety of applications:
Target Identification: Using photo-affinity labeled probes to covalently cross-link to the target protein, allowing for its isolation and identification by mass spectrometry.
Cellular Imaging: Visualizing the subcellular localization of the target by using fluorescently-tagged probes in microscopy experiments.
Target Engagement Assays: Quantifying the interaction between the compound and its target in living cells.
These advanced probes are indispensable tools for validating the biological targets of this compound derivatives and elucidating their precise mechanisms of action within complex biological systems. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
